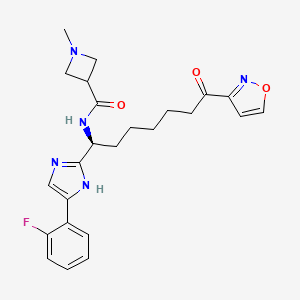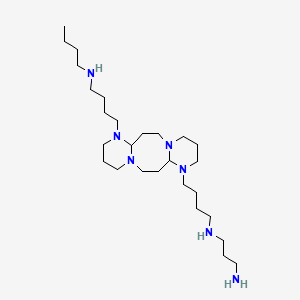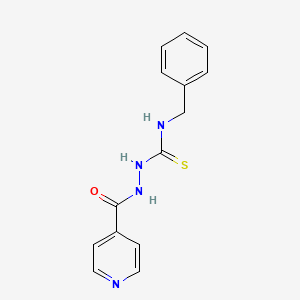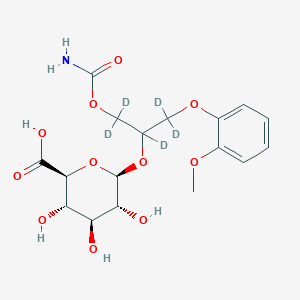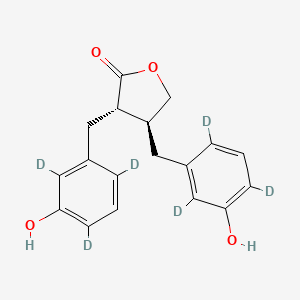
rac Enterolactone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Enterolactone-d6 is synthesized through the deuteration of enterolactone. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of enterolactone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The purity and yield of the final product are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: Enterolactone-d6 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its dihydro form.
Substitution: Enterolactone-d6 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro enterolactone-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enterolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics.
Biology: Investigated for its role in modulating estrogenic activity and its effects on cellular processes.
Medicine: Studied for its potential anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Enterolactone-d6 exerts its effects through several mechanisms:
Estrogen Receptor Activation: It binds to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulates gene expression.
DNA Repair and Apoptosis: Enterolactone-d6 acts as a radiosensitizer, impairing DNA repair and increasing apoptosis in cancer cells
Signaling Pathways: It activates the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties.
Matairesinol: A plant lignan precursor to enterolactone.
Pinoresinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness of Enterolactone-d6
Enterolactone-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides insights into the pharmacokinetics and metabolic pathways of enterolactone, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



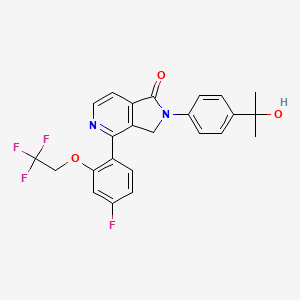

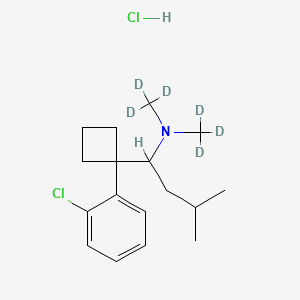



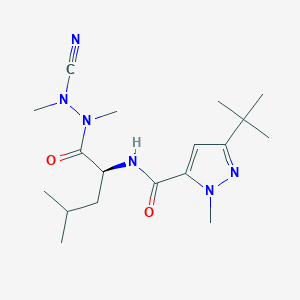
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
